3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime
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Overview
Description
Synthesis Analysis
The synthesis of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime can be achieved through various methods. One of the most commonly used methods is the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a strong acid catalyst. The resulting product is then treated with sodium nitrite to form the desired compound.Chemical Reactions Analysis
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the reaction conditions .Scientific Research Applications
Antimicrobial Applications
The compound has been synthesized into Silver(I) complexes, which have shown promising antimicrobial efficacy against various pathogens . These include Gram-negative bacteria (Escherichia coli and Klebsiella pneumonia), Gram-positive bacteria (Staphylococcus aureus and Streptococcus mutans), and fungi (Candida albicans and Aspergillus niger) .
Optoelectronic Applications
The Silver(I) complexes of this compound have also been studied for their optoelectronic features . The absorbance, band gap, and Urbach energy were examined, and the values of the band gap reflected the semiconducting nature of these complexes . The complexation with Silver resulted in a lowering band gap to match the apex of the solar spectrum .
Photocatalysis
The low band gap values of the Silver(I) complexes make them preferable for optoelectronic applications like photocatalysis . Photocatalysis is a process where light energy is used to speed up a reaction.
Dye-Sensitized Solar Cells
The Silver(I) complexes of this compound can be used in dye-sensitized solar cells . The low band gap values are beneficial for this application .
Photodiodes
The compound’s Silver(I) complexes can also be used in photodiodes . Photodiodes are a type of photodetector capable of converting light into either current or voltage .
Anticancer Applications
The unique chemical structure of this compound has been shown to exhibit anticancer properties. However, more research is needed to fully understand its potential in this field.
Antiviral Applications
The compound has also been studied for its antiviral properties. Further research is required to explore its effectiveness against various viruses.
Fungicidal Activity
The compound has shown excellent fungicidal activity against Phytophthora capsici Leonian and Fusarium graminearum Schw . Most of the inhibition rate was more than 70% .
Mechanism of Action
Target of Action
Mode of Action
Result of Action
It has been reported that the compound shows promising antimicrobial efficacy against various pathogens .
properties
IUPAC Name |
(2E,3E)-3-hydroxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(12-7-3-1-4-8-12)14(11-16-20)18-17-13-9-5-2-6-10-13/h1-11,17,20H/b16-11+,18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFGLILFPGZGV-MXJCQBOHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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